Elucidating the mechanism and regioselectivity of phosphine-catalyzed transformation of MBH carbonate†

New Journal of Chemistry Pub Date: 2023-08-10 DOI: 10.1039/D3NJ02382F

Abstract

The detailed mechanism and the role of catalyst in the PPh3-catalyzed [3+6] annulation reaction of MBH carbonate and dicyanoheptafulvene have been systematically investigated using a DFT method. Based on the calculations, the transformation of MBH carbonate includes several steps: (1) nucleophilic addition of PPh3 to MBH carbonate, (2) cleavage of the C–O bond, (3) α-H elimination for the formation of allylic phosphorus ylide, (4) regioselective α-addition of allylic phosphorus ylide with dicyanoheptafulvene, (5) intramolecular ring-closure, and (6) regeneration of the PPh3 catalyst. The C–O bond cleavage is considered to be the rate-determining step and the reaction between allylic phosphorus ylide and dicyanoheptafulvene is the regioselectivity-determining step with the α-addition mode occurring prior to γ-addition. The value of local nucleophilicity calculated using the Parr function proves that the α-carbon is more reactive than γ-carbon thus leading to a lower energy barrier. NCI and AIM analyses also show that the transition states involved in α-addition possess stronger weak interactions, which are responsible for stabilizing the corresponding transition state. The ELF shows that PPh3 promotes the release of BocO anions mainly by alleviating the electron density between the Cγ–O1 bonds.

Graphical abstract: Elucidating the mechanism and regioselectivity of phosphine-catalyzed transformation of MBH carbonate
Elucidating the mechanism and regioselectivity of phosphine-catalyzed transformation of MBH carbonate†
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